Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate
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Overview
Description
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate is a chemical compound known for its unique properties and extensive applications in various scientific fields. It is a derivative of phthalic acid, where the phthalate group is modified with a hexafluoropropoxy substituent. This compound is often used in organic synthesis, material science, and pharmaceutical research due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phthalate derivatives.
Reduction: It can be reduced to produce different phthalate esters.
Substitution: The hexafluoropropoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce different phthalate esters.
Scientific Research Applications
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, including enzyme activity and receptor binding. The hexafluoropropoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl phthalate: A simpler ester of phthalic acid without the hexafluoropropoxy group.
Diethyl phthalate: Another phthalate ester with different alkyl groups.
Dibutyl phthalate: A phthalate ester with longer alkyl chains.
Uniqueness
Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O5/c1-22-9(20)7-4-3-6(5-8(7)10(21)23-2)24-13(18,19)11(14)12(15,16)17/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXXZZGAQMGAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(C(C(F)(F)F)F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334643 |
Source
|
Record name | Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701334643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357624-34-0 |
Source
|
Record name | Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701334643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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